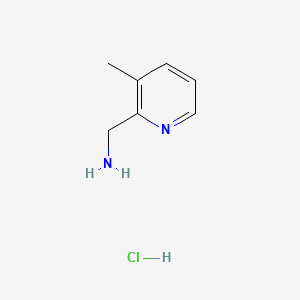
Snarf-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Seminaphtharhodafluor-1 (Snarf-1): is a long-wavelength fluorescent dye that changes color with pH. It is widely used as a pH indicator in various scientific applications. The compound is particularly useful in biological and chemical research due to its ability to provide accurate pH measurements through fluorescence emission shifts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : Snarf-1 is synthesized through a series of chemical reactions involving the condensation of naphthofluorescein with rhodamine derivatives. The process typically involves the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced in a lyophilized form to enhance its stability and shelf life .
Analyse Des Réactions Chimiques
Types of Reactions: : Snarf-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to suit specific research needs .
Common Reagents and Conditions: : Common reagents used in reactions involving this compound include dimethyl sulfoxide (DMSO), potassium phosphate buffers, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal results .
Major Products: : The major products formed from reactions involving this compound include its derivatives, such as carboxy-Snarf-1 and its fluorinated versions, which have different pH sensitivity maxima .
Applications De Recherche Scientifique
Chemistry: : Snarf-1 is used as a pH indicator in various chemical reactions, allowing researchers to monitor pH changes accurately .
Biology: : In biological research, this compound is used to measure intracellular pH levels in living cells. It is particularly useful in studies involving cell proliferation, mitochondrial function, and enzyme activity .
Medicine: : this compound is employed in medical research to study cellular processes and drug interactions. It is used to track the activity of drug transporters and to measure the effects of various treatments on cellular pH .
Industry: : In industrial applications, this compound is used in the development of optical biosensors and other diagnostic tools that require precise pH measurements .
Mécanisme D'action
Mechanism: : Snarf-1 exerts its effects through a pH-dependent fluorescence emission shift. When exposed to different pH levels, the compound’s emission spectrum changes, allowing for accurate pH measurements .
Molecular Targets and Pathways: : The primary molecular target of this compound is the hydrogen ion concentration in the environment. The compound interacts with hydrogen ions, leading to changes in its fluorescence properties .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Similar compounds to Snarf-1 include carboxyfluorescein diacetate succinimidyl ester (CFSE), tetramethylrhodamine ethyl ester (TMRE), and other fluorescent dyes used for pH measurement .
Uniqueness: : this compound is unique due to its long-wavelength emission and its ability to provide accurate pH measurements over a wide range of pH levels. Its derivatives, such as carboxy-Snarf-1, offer improved cellular retention and lower pH sensitivity maxima, making it versatile for various applications .
Propriétés
IUPAC Name |
deuteride;2-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO4.H/c1-27(2)16-8-11-21-23(14-16)31-25-18-12-9-17(28)13-15(18)7-10-22(25)24(21)19-5-3-4-6-20(19)26(29)30;/h3-14H,1-2H3,(H,29,30);/q;-1/i;1+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULVEFCFZBLKOP-IEOVAKBOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC4=CC(=O)C=CC4=C3O2)C5=CC=CC=C5C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC4=CC(=O)C=CC4=C3O2)C5=CC=CC=C5C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20NO4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Hexanal, 2-ethyl-, polymer with 2,5-furandione and oxybis[propanol]](/img/new.no-structure.jpg)
![(3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B591665.png)
![[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B591666.png)

![(3H-Imidazo[4,5-b]pyridin-5-yl)methanol](/img/structure/B591670.png)




![(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-[(1-carboxy-3-phenylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B591677.png)




